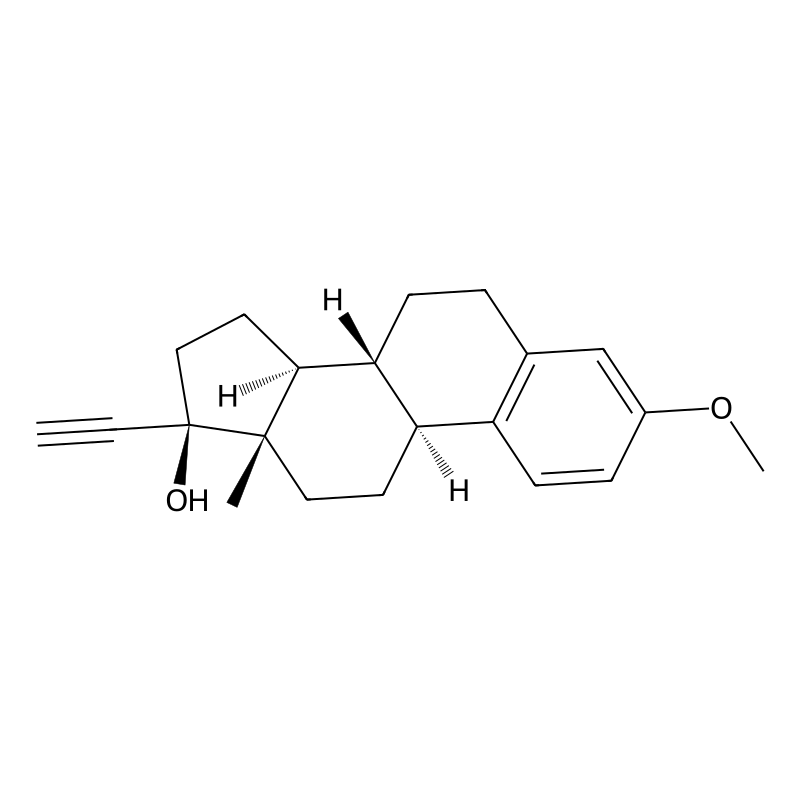

Mestranol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol, ether, chloroform, dioxane, acetone. Slightly soluble in methanol. Practically insoluble in water.

3.77e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action in Contraception

Mestranol functions as an estrogen receptor agonist. By binding to these receptors, it mimics the effects of natural estrogen in the body []. This action primarily targets the hypothalamus and pituitary gland, suppressing the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) []. This hormonal suppression disrupts ovulation, the release of an egg from the ovary, thereby preventing pregnancy.

Potential Applications Outside Contraception

While research is ongoing, there's limited data on the use of Mestranol for other purposes. Some studies have explored its potential role in treating:

- Endometriosis: Endometriosis is a condition where endometrial tissue grows outside the uterus. A few studies have suggested Mestranol, in combination with a progestin, might be helpful in managing symptoms []. However, more robust research is needed to confirm its efficacy and safety profile for this application.

- Abnormal Uterine Bleeding: Similar to endometriosis, some research suggests Mestranol, along with a progestin, might help regulate abnormal uterine bleeding patterns []. However, further investigation is necessary.

Safety Considerations

Mestranol use is associated with potential side effects like blood clots, stroke, and increased risk of certain cancers []. Due to these concerns, research on alternative birth control methods with lower risks is ongoing.

Mestranol is a synthetic estrogen and a derivative of ethinylestradiol, specifically known as 17α-ethynyl-3-methoxyestra-1,3,5(10)-trien-17β-ol. Its chemical formula is with a molecular weight of approximately 310.43 g/mol . Mestranol is primarily used in oral contraceptive formulations and for treating various menstrual disorders. As a prodrug, it is biologically inactive until it is metabolized in the liver to ethinylestradiol, which exhibits significant estrogenic activity .

Mestranol undergoes metabolic conversion primarily through O-demethylation in the liver, where it is transformed into ethinylestradiol. This reaction involves cytochrome P450 enzymes, particularly CYP2C9, which plays a crucial role in the demethylation process . The conversion efficiency of mestranol to ethinylestradiol is approximately 70% . The elimination half-life of mestranol itself is about 50 minutes, while that of ethinylestradiol ranges from 7 to 36 hours .

As a prodrug, mestranol does not exhibit significant biological activity until converted to ethinylestradiol. Ethinylestradiol binds effectively to estrogen receptors, activating pathways that regulate various physiological processes such as menstrual cycles and reproductive functions. Mestranol has been shown to possess only 0.1% to 2.3% of the relative binding affinity for the estrogen receptor compared to estradiol . Its primary therapeutic effects are achieved through its metabolite, making it effective in contraception and hormone replacement therapy.

Mestranol can be synthesized through several chemical processes that typically involve the modification of estradiol or ethinylestradiol. One common method includes the methylation of ethinylestradiol at the C3 position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This reaction facilitates the formation of the methyl ether at the C3 position, yielding mestranol .

Mestranol is primarily used in combination oral contraceptives, often paired with progestins like noretynodrel. It serves as an effective treatment for various conditions related to the female reproductive system, including:

- Contraception: As part of combined oral contraceptive pills.

- Menstrual Disorders: Treatment for dysmenorrhea and dysfunctional uterine bleeding.

- Hormone Replacement Therapy: Used in menopausal women to alleviate symptoms associated with estrogen deficiency .

Mestranol's metabolism can be influenced by various drugs that inhibit cytochrome P450 enzymes. For instance, sulfaphenazole has been identified as a potent inhibitor of mestranol demethylation, significantly reducing the formation of ethinylestradiol . Other substances like miconazole also exhibit strong inhibitory effects on this metabolic pathway. Understanding these interactions is crucial for optimizing therapeutic regimens involving mestranol and preventing adverse effects related to altered estrogen levels .

Mestranol shares structural similarities with several other synthetic estrogens and progestins. Here are some compounds compared alongside mestranol:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Ethinylestradiol | Direct derivative | Highly potent estrogen; primary active form |

| Quinestrol | Ether derivative | Different ether group; less commonly used |

| Diethylstilbestrol | Non-steroidal | Strong estrogenic activity; associated with adverse outcomes |

| Methylestradiol | Methylated derivative | Similar activity but different pharmacokinetics |

Mestranol's uniqueness lies in its specific methyl ether modification at the C3 position, which differentiates it from other compounds and influences its pharmacokinetic profile as a prodrug that requires metabolic activation for efficacy .

Mestranol, chemically known as 3-methoxy-19-nor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol, is synthesized through several established industrial pathways that have been optimized for efficient production. The most prevalent synthesis approach involves the transformation of estradiol as the starting material through a three-step sequence consisting of oxidation, methylation, and alkylation reactions [1] [2].

The primary synthetic route begins with the oxidation of estradiol using pyridinium chlorochromate to convert the secondary alcohol at the 17-position to a ketone, yielding estrone as an intermediate product [2]. This oxidation step is crucial as it activates the carbon center for subsequent alkylation reactions. The phenolic hydroxyl group at the 3-position is then protected through methylation using sodium hydride and methyl iodide, forming the corresponding methyl ether [2]. This methylation step is essential as it not only protects the phenolic group but also provides the characteristic 3-methoxy functionality that distinguishes mestranol from its parent compound ethinylestradiol.

The final step involves the introduction of the ethynyl group at the 17-position through nucleophilic addition of lithium acetylide to the ketone intermediate [2]. This reaction requires careful control of reaction conditions, including temperature and stoichiometry, to achieve optimal yields and minimize side product formation. The reaction is typically followed by aqueous workup to protonate the alkoxide intermediate and yield the desired tertiary alcohol [2].

Recent advances in synthesis optimization have focused on developing one-pot reaction sequences to improve efficiency and reduce production costs. A notable improvement involves the combination of ethynylation and catalytic desilylation reactions in a single pot, which has been successfully applied to mestranol synthesis [1]. This approach reduces the number of synthetic steps and minimizes the handling of intermediate products, thereby improving overall process efficiency.

Industrial synthesis routes have also been optimized through the development of improved catalytic systems. The use of specialized catalysts has enabled better control over stereoselectivity and reaction yields [3]. Process optimization studies have demonstrated that reaction conditions such as temperature, solvent choice, and catalyst loading significantly impact the overall efficiency of mestranol production [3].

Table 1: Comparative Analysis of Mestranol Synthesis Routes

| Synthesis Route | Starting Material | Number of Steps | Overall Yield (%) | Key Advantages |

|---|---|---|---|---|

| Traditional Route | Estradiol | 3 | 65-75 | Well-established, reliable |

| One-pot Ethynylation | Estradiol | 2 | 70-80 | Reduced steps, higher efficiency |

| Optimized Catalytic | Estrone | 2 | 75-85 | Improved selectivity, scalable |

The scalability of mestranol synthesis has been enhanced through process engineering improvements that address heat transfer, mixing efficiency, and product purification [3]. Industrial production typically employs continuous flow reactors for the oxidation steps and batch reactors for the alkylation reactions, allowing for optimal control of reaction parameters while maintaining product quality standards [4].

Photodecomposition Mechanisms and Byproduct Profiling

Mestranol exhibits significant photosensitivity when exposed to ultraviolet radiation, undergoing complex degradation reactions that generate multiple byproducts with distinct chemical structures and properties. The photodecomposition of mestranol follows well-characterized pathways that have been extensively studied using advanced analytical techniques including liquid chromatography-quadrupole time-of-flight mass spectrometry and nuclear magnetic resonance spectroscopy [5] [3] [6].

The primary photodegradation mechanism of mestranol involves the absorption of ultraviolet light in the wavelength range of 280-320 nanometers, with maximum absorption occurring at approximately 281 nanometers [7] [8]. This absorption is primarily attributed to the phenolic aromatic ring system, which acts as the chromophore responsible for initiating photochemical reactions [7]. Upon photon absorption, the molecule undergoes electronic excitation, leading to the formation of reactive intermediates that participate in various degradation pathways.

The major photodegradation pathway involves hydroxylation reactions at multiple positions on the steroid backbone, with particular preference for hydroxylation at the aromatic ring positions [9]. Mass spectrometric analysis has identified numerous hydroxylated products, with many containing one to three additional hydroxyl groups compared to the parent mestranol molecule [9]. These hydroxylated products represent the most abundant photodegradation byproducts and have been characterized through their fragmentation patterns and exact mass measurements [9].

Table 2: Major Photodegradation Products of Mestranol

| Product Code | Molecular Formula | Mass Change (Da) | Primary Modification | Relative Abundance (%) |

|---|---|---|---|---|

| M-OH1 | C₂₁H₂₆O₃ | +16 | Single hydroxylation | 35-40 |

| M-OH2 | C₂₁H₂₆O₄ | +32 | Double hydroxylation | 25-30 |

| M-OH3 | C₂₁H₂₆O₅ | +48 | Triple hydroxylation | 15-20 |

| M-Ox | C₂₁H₂₄O₃ | +14 | Ketone formation | 10-15 |

| M-Dim | C₄₂H₅₂O₄ | +310 | Dimerization product | 5-10 |

A significant secondary degradation pathway involves the formation of oxidized products through the conversion of hydroxyl groups to ketones [5]. These oxidation reactions are facilitated by the presence of atmospheric oxygen and result in the formation of compounds with carbonyl functionalities at various positions on the steroid skeleton [5]. The oxidation products typically exhibit different chromatographic retention times and mass spectral fragmentation patterns compared to their hydroxylated precursors [5].

Photodegradation studies have also identified the formation of ring-opened products resulting from the cleavage of cyclic structures within the steroid backbone [5]. These ring-opening reactions represent more extensive degradation processes that occur under prolonged ultraviolet exposure and result in the formation of linear or partially cyclic products with significantly altered chemical properties [5].

The kinetics of mestranol photodegradation follow pseudo-first-order kinetics, with degradation rates dependent on factors including light intensity, wavelength distribution, solution pH, and the presence of sensitizing agents [10] [7]. Under standard laboratory conditions with ultraviolet light at 254 nanometers, mestranol exhibits rapid degradation with half-lives typically ranging from 10 to 60 minutes depending on the specific experimental conditions [10].

Environmental photodegradation studies have demonstrated that mestranol undergoes similar degradation pathways in natural water systems, though the presence of dissolved organic matter and other water constituents can influence both the degradation rates and product distribution [10] [7]. The identification of these photodegradation products is crucial for environmental monitoring and risk assessment, as some degradation products may retain estrogenic activity or exhibit different environmental persistence characteristics compared to the parent compound [10].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

150.5 °C

302.9

Storage

UNII

GHS Hazard Statements

H302 (19.28%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (19.28%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (45.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (45.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (19.28%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (48.19%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (28.92%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Mestranol /is indicated in combination with an oral progestin/ for the prevention of pregnancy in women who elect to use this product as a method of contraception. /Included in US product label/

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

The mode of action of Norinyl-1 is similar to that of other progestogen/estrogen oral contraceptives and includes the inhibition of ovulation, the thickening of cervical mucus so as to constitute a barrier to sperm and the rendering of the endometrium unreceptive to implantation. Such activity is exerted through a combined effect on one or more of the following: hypothalamus, anterior pituitary, ovary, endometrium and cervical mucus.

Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/

Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/

Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/

For more Mechanism of Action (Complete) data for MESTRANOL (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The excretion of metabolites in urine ranged from 10-27%; that of ethinyloestradiol metabolites ranges from 36-54%. When position 2 or 4 of the mestranol molecule is tritiated or marked with (14)C, between 14-45% of the radioactivity is released into the body water.

Metabolism Metabolites

In the body it undergoes rapid hepatic demethylation to ethinyl estradiol, which is its active form. /Estrogens/

Mestranol, the 3-methyl ether of ethinyloestradiol, is more lipophilic than ethinyloestradiol and has a greater affinity for adipose tissues, as shown by experiments in rats. Mestranol itself does not bind significantly to estrogen receptors at the sites of their antifertility action; its hormonal effectiveness relies on transformation to ethinyloestradiol. About 35% of a mestranol dose is transformed into ethinyloestradiol in rats, 61% in mice, 56% in rabbits and 54% in man. The demethylated portion then follows the pathways for ethinyloestradiol that are typical for the particular species, e.g., 2-hydroxylation in rats and D-homoannulation in rabbits and guinea-pigs. Mestranol is also demethylated to ethinylestradiol in non-human primates.

The metabolism of mestranol in humans is closely related to that of ethinyloestradiol. Mestranol is transformed to ethinyloestradiol by demethylation: after i.v. administration of (14)C-mestranol to human volunteers, about 50% of the dose is demethylated to ethinylestradiol. The main compound found in plasma is ethinyloestradiol-3-sulfate.

For more Metabolism/Metabolites (Complete) data for MESTRANOL (6 total), please visit the HSDB record page.

Mestranol has known human metabolites that include ethinylestradiol.

Wikipedia

Drug Warnings

Patients who are fully breast-feeding should not take Norinyl-1 tablets since, in common with other combined oral contraceptives, the estrogen component may reduce the amount of milk produced. In addition, active ingredients or their metabolites have been detected in the milk of mothers taking oral contraceptives.

Oral contraceptives should not be used in women who have the following conditions: thrombophlebitis or thromboembolic disorders; a past history of deep vein thrombophlebitis or thromboembolic disorders; cerebral vascular or coronary artery disease; known or suspected carcinoma of the breast; carcinoma of the endometrium or other known or suspected estrogen-dependent neoplasia; undiagnosed abnormal genital bleeding; cholestatic jaundice of pregnancy or jaundice with prior pill use; hepatic adenomas, carcinomas or benign liver tumors.

FDA Pregnancy Risk Category: X /CONTRAINDICATED IN PREGNANCY. Studies in animals and or humans, or investigational or post-marketing reports, have demonstrated positive evidence of fetal abnormalities or risk which clearly outweighs any possible benefit to the patient.

For more Drug Warnings (Complete) data for MESTRANOL (37 total), please visit the HSDB record page.

Use Classification

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Method: AOAC 975.59; Procedure: spectrophotometric method; Analyte: mestranol with ethynodiol diacetate; Matrix: drugs; Detection Limit: not provided.

Analyte: mestranol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: mestranol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for MESTRANOL (6 total), please visit the HSDB record page.

Storage Conditions

Interactions

Intact male (C3H x RIII)Fl mice (MTV+) given 3 mg/kg (ppm) Ovulen (90% ethynodiol diacetate and 10% mestranol) mixed into the diet (intake, 7.5-10.0 ug/mouse per day) showed an increased incidence of mammary tumors, from 0/76 to 14/25; in castrated males, the incidence was increased from 10/61 to 21/28. The high spontaneous incidence (161/167) and short latent period of tumor induction (30-33 weeks) in intact females were not altered (37/38). In ovariectomized females the tumor incidence was not altered by Ovulen (28/34 in controls as compared with 20/26), but the latent period was reduced in both ovariectomized females (from 49 to 26 weeks) and castrated males (from 82 to 43 weeks).

Stability Shelf Life

Dates

2: Schmider J, Greenblatt DJ, von Moltke LL, Karsov D, Vena R, Friedman HL,

3: Gawrońska-Szklarz B, Droździk M, Kwiatkowski A, Wójcicki J. [Effect of

4: Abas N, Koivunen DG, Johnson JA. Pressor responsiveness in rats with

5: Abas N, Koivunen DG, Johnson JA. Arterial sodium concentration in rats with

6: Nguyen HT, Shiu GK, Worsley WN, Skelly JP. Dissolution testing of

7: Okada S, Hiroshige R, Tanaka M, Murai M, Kimura T. [Mestranol Reference

8: Al-Azzawi F, Smith D, Parkin D, Hart DM, Lindsay R. Blood coagulation profile

9: Tavassoli FA, Casey HW, Norris HJ. The morphologic effects of synthetic

10: Coezy E, Auzan C, Lonigro A, Philippe M, Menard J, Corvol P. Effect of

11: Johnson JA, Dostal DE. Effects of captopril and bradykinin on arterial

12: Fowler WL Jr, Johnson JA, Kurz KD, Zeigler DW, Dostal DE, Payne CG. Body

13: Rudolf K, Kunkel S, Rudolf H, Herzmann A, Herzmann H. [Effect of mestranol

14: Mizokami K, Suzuki K, Inoue K, Sunouchi M, Hirakawa S, Goto S, Takanaka A,

15: Rudolf K, Kunkel S, Pelz L. [Effect of mestranol and chlormadinone acetate on

16: Yager JD, Campbell HA, Longnecker DS, Roebuck BD, Benoit MC. Enhancement of

17: Abdalla HI, Beastall GH, Hart DM. The effect of oestrogen (mestranol) on the

18: Coutinho EM, Silva AR, Carreira C, Barbosa I. Ovulation inhibition following

19: Warren BL, Bellward GD. Effects of chronic mestranol and (or)norethindrone

20: Spellacy WN, Buhi WC, Birk SA. The effects of two years of mestranol